Ranitidine-N-oxide

Catalog No.
S541056
CAS No.
73857-20-2
M.F
C13H22N4O4S
M. Wt
330.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine-N-oxide

CAS Number

73857-20-2

Product Name

Ranitidine-N-oxide

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide

Molecular Formula

C13H22N4O4S

Molecular Weight

330.41 g/mol

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3

InChI Key

PPCOGEBVJJMLBW-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

solubility

Soluble in DMSO

Synonyms

ranitidine N-oxide, ranitidine N-oxide hydrochloride

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

The exact mass of the compound Ranitidine-N-oxide is 330.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ranitidine-N-oxide (EP Impurity E) is the principal oxidative metabolite and a major degradation product of the H2-receptor antagonist ranitidine. Characterized by the oxidation of the terminal dimethylamine group, this compound exhibits altered polarity and distinct physicochemical behavior compared to its parent API [1]. In industrial and analytical contexts, it is primarily procured as a high-purity reference standard for pharmacopeial compliance (HPLC impurity profiling), drug metabolism and pharmacokinetics (DMPK) studies, and environmental wastewater monitoring [2]. Its specific retention behavior in reversed-phase chromatography makes it an indispensable baseline material for validating stability-indicating assays and tracking the oxidative degradation pathways of ranitidine formulations [3].

Substituting Ranitidine-N-oxide with the parent API, Ranitidine S-oxide, or crude degradation mixtures fundamentally compromises analytical resolution and regulatory compliance [1]. Because the N-oxide and S-oxide represent distinct degradation pathways—amine oxidation versus thioether oxidation—they exhibit significantly different chromatographic retention times and ionization efficiencies in LC-MS [2]. Furthermore, in DMPK and environmental fate studies, the N-oxide is produced and excreted at much higher physiological concentrations than the S-oxide or desmethyl variants [3]. Utilizing a generic ranitidine standard or an uncharacterized impurity mix prevents accurate quantification of specific degradation kinetics, leading to failed pharmacopeial impurity profiling and inaccurate environmental toxicity modeling.

Primary Urinary Excretion Abundance in DMPK Profiling

In human metabolism studies, ranitidine undergoes hepatic oxidation yielding multiple metabolites. Ranitidine-N-oxide is the principal urinary metabolite, accounting for up to 4% of the administered dose [1]. In direct comparison, other primary metabolites such as Ranitidine S-oxide and desmethyl ranitidine each account for only 1% of the excreted dose [2]. This four-fold higher metabolic yield makes the N-oxide the most critical reference standard for calibrating LC-MS/MS assays designed to track ranitidine clearance and bioaccumulation in pharmacokinetic studies [3].

Evidence DimensionUrinary excretion abundance (% of administered dose)
Target Compound DataRanitidine N-oxide: ~4.0%
Comparator Or BaselineRanitidine S-oxide and desmethyl ranitidine: ~1.0% each
Quantified Difference4-fold higher excretion abundance for the N-oxide
ConditionsHuman in vivo pharmacokinetic urinary excretion analysis

DMPK laboratories must prioritize the N-oxide standard to accurately calibrate assays for the most abundant ranitidine transformation product.

Environmental Persistence and Aquatic Detection

Pharmaceutical transformation products are increasingly monitored in municipal wastewater and surface waters. While the ranitidine parent API is detected in aquatic environments, among its metabolites, only Ranitidine-N-oxide demonstrates sufficient environmental persistence to be consistently detected in river water, reaching concentrations up to 196 ng/L [1]. Conversely, the S-oxide and desmethyl metabolites are rarely detected at quantifiable levels in the same aquatic matrices [2]. This differential environmental stability establishes the N-oxide as the mandatory analytical target for ecological risk assessments and wastewater treatment efficacy studies [3].

Evidence DimensionDetectable concentration in surface river water
Target Compound DataRanitidine N-oxide: Up to 196 ng/L
Comparator Or BaselineRanitidine S-oxide / Desmethyl ranitidine: Below quantifiable detection limits
Quantified DifferenceExclusive aquatic detection of the N-oxide among primary metabolites
ConditionsSurface river water sampling and LC-MS/MS quantification

Environmental testing laboratories must procure the N-oxide standard to successfully track ranitidine contamination and degradation in aquatic ecosystems.

Chromatographic Polarity and Pharmacopeial Resolution

For regulatory compliance, stability-indicating HPLC assays must achieve baseline separation of ranitidine from its degradation products. Ranitidine-N-oxide (EP Impurity E) exhibits distinct polarity due to the highly polarized N-O bond on the terminal amine [1]. In standard reversed-phase HPLC gradient methods (e.g., core-shell C18 columns at pH 7.1), the N-oxide elutes at 4.24 minutes, while the S-oxide impurity elutes earlier at 3.53 minutes, and the parent Ranitidine HCl elutes at 6.19 minutes[2]. Procuring the exact N-oxide standard is required to establish accurate relative retention times (RRT) and ensure that oxidative degradation of the amine is not masked by or co-eluted with thioether oxidation products[3].

Evidence DimensionChromatographic retention time (RT)
Target Compound DataRanitidine N-oxide: 4.24 min
Comparator Or BaselineRanitidine S-oxide: 3.53 min; Ranitidine HCl: 6.19 min
Quantified DifferenceBaseline resolution with a 0.71 min RT difference from the S-oxide and 1.95 min from the parent API
ConditionsReversed-phase HPLC gradient method (core-shell C18, pH 7.1 phosphate buffer/acetonitrile)

Quality control laboratories require the pure N-oxide standard to validate baseline resolution and comply with EP Impurity E quantification mandates.

Pharmacopeial Impurity Profiling (EP Impurity E)

Ranitidine-N-oxide is essential for pharmaceutical QA/QC laboratories conducting stability testing and impurity profiling of ranitidine drug substances and formulated products [1]. As the designated EP Impurity E, it is required for system suitability testing, establishing relative retention times, and quantifying oxidative degradation pathways under ICH stress conditions (e.g., peroxide exposure) [2].

DMPK and Clinical Bioanalysis

Due to its status as the most abundant urinary metabolite of ranitidine, the N-oxide is the primary reference standard for bioanalytical laboratories developing LC-MS/MS methods for pharmacokinetic studies [1]. It is used to construct calibration curves and validate the recovery of ranitidine transformation products from complex biological matrices such as plasma and urine [2].

Environmental Fate and Wastewater Monitoring

Environmental testing facilities and municipal water authorities utilize Ranitidine-N-oxide as a critical analytical standard for tracking pharmaceutical pollution[1]. Because it is the only ranitidine metabolite consistently detected in surface waters, it serves as a key biomarker for assessing the efficacy of advanced oxidation processes (AOPs) and ozone treatments in wastewater remediation facilities[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

330.1362

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K131L1Z4KY

Wikipedia

Ranitidine N-oxide

Dates

Last modified: 08-15-2023
1: Park CS, Kang JH, Chung WG, Yi HG, Pie JE, Park DK, Hines RN, McCarver DG, Cha YN. Ethnic differences in allelic frequency of two flavin-containing monooxygenase 3 (FMO3) polymorphisms: linkage and effects on in vivo and in vitro FMO activities. Pharmacogenetics. 2002 Jan;12(1):77-80. PubMed PMID: 11773868.
2: Chung WG, Park CS, Roh HK, Lee WK, Cha YN. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450. Jpn J Pharmacol. 2000 Oct;84(2):213-20. PubMed PMID: 11128045.
3: Kang JH, Chung WG, Lee KH, Park CS, Kang JS, Shin IC, Roh HK, Dong MS, Baek HM, Cha YN. Phenotypes of flavin-containing monooxygenase activity determined by ranitidine N-oxidation are positively correlated with genotypes of linked FM03 gene mutations in a Korean population. Pharmacogenetics. 2000 Feb;10(1):67-78. PubMed PMID: 10739174.
4: Viñas P, Campillo N, López-Erroz C, Hernández-Córdoba M. Use of post-column fluorescence derivatization to develop a liquid chromatographic assay for ranitidine and its metabolites in biological fluids. J Chromatogr B Biomed Sci Appl. 1997 Jun 6;693(2):443-9. PubMed PMID: 9210451.
5: Davies MH, Ngong JM, Pean A, Vickers CR, Waring RH, Elias E. Sulphoxidation and sulphation capacity in patients with primary biliary cirrhosis. J Hepatol. 1995 May;22(5):551-60. PubMed PMID: 7650336.
6: Cross DM, Bell JA, Wilson K. Kinetics of ranitidine metabolism in dog and rat isolated hepatocytes. Xenobiotica. 1995 Apr;25(4):367-75. PubMed PMID: 7645303.
7: Ballard P, Law B. Chromatographic retention relationships between aliphatic tertiary amines and their putative N-oxide metabolites--preliminary results. J Pharm Biomed Anal. 1990;8(8-12):877-80. PubMed PMID: 2100636.
8: Prueksaritanont T, Sittichai N, Prueksaritanont S, Vongsaroj R. Simultaneous determination of ranitidine and its metabolites in human plasma and urine by high-performance liquid chromatography. J Chromatogr. 1989 May 5;490(1):175-85. PubMed PMID: 2760148.
9: Rahman A, Hoffman NE, Rustum AM. Determination of ranitidine in plasma by high-performance liquid chromatography. J Pharm Biomed Anal. 1989;7(6):747-53. PubMed PMID: 2490777.
10: Lant MS, Martin LE, Oxford J. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. J Chromatogr. 1985 Apr 17;323(1):143-52. PubMed PMID: 4008551.
11: Tamura J, Sato N, Ezaki H, Miyamoto H, Oda S, Hirai K, Tokado H, Matsumoto M, Shirai T. [Acute toxicity of ranitidine and its metabolite in mice, rats and rabbits, and subacute oral toxicity of ranitidine in rats]. J Toxicol Sci. 1983 Jan;8 Suppl 1:1-24. Japanese. PubMed PMID: 6134840.
12: Martin LE, Oxford J, Tanner RJ. Use of high-performance liquid chromatography-mass spectrometry for the study of the metabolism of ranitidine in man. J Chromatogr. 1982 Apr 9;251(2):215-24. PubMed PMID: 6284777.
13: Martin LE, Oxford J, Tanner RJ. The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of ranitidine and its metabolites in urine. Xenobiotica. 1981 Dec;11(12):831-40. PubMed PMID: 6281996.
14: Carey PF, Martin LE, Owen PE. Determination of ranitidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography. J Chromatogr. 1981 Sep 11;225(1):161-8. PubMed PMID: 6271798.

Explore Compound Types